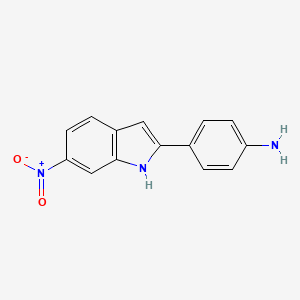
4-(6-nitro-1H-indol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Nitro-1H-indol-2-yl)aniline is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a nitro group at the 6-position of the indole ring and an aniline group at the 2-position, making it a valuable intermediate in organic synthesis and a subject of scientific research.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. For this compound, the starting materials could be 6-nitro-2-phenylhydrazine and cyclohexanone, with methanesulfonic acid as the catalyst under reflux in methanol.
Reductive Cyclization: Another approach involves the reductive cyclization of intermediate enamines. Proper choice of reducing agents can selectively obtain the desired indole derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amino group, resulting in the formation of 4-(6-amino-1H-indol-2-yl)aniline.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like iron powder, tin chloride, and hydrogen gas are typically used.
Substitution: Electrophilic substitution reactions are often carried out using reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives, such as 4-(6-amino-1H-indol-2-yl)aniline.
Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives.
Applications De Recherche Scientifique
4-(6-Nitro-1H-indol-2-yl)aniline has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(6-nitro-1H-indol-2-yl)aniline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would vary based on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-(6-amino-1H-indol-2-yl)aniline
4-(6-nitro-1H-indol-3-yl)aniline
4-(6-methoxy-1H-indol-2-yl)aniline
4-(6-chloro-1H-indol-2-yl)aniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C14H11N3O2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
4-(6-nitro-1H-indol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3O2/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(17(18)19)8-14(10)16-13/h1-8,16H,15H2 |
Clé InChI |
JNLSZEUFWIOIRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



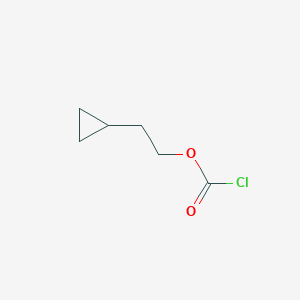


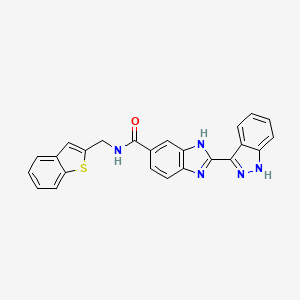
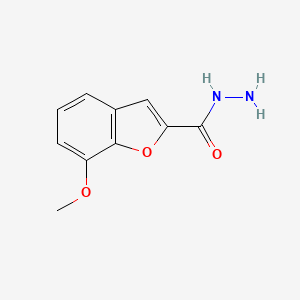
![Benzyl [4-chloro-2-(3-thienyl)phenyl]acetate](/img/structure/B15356988.png)

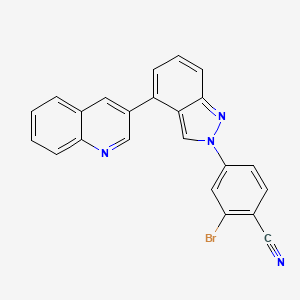
![7-(7-Azaspiro[3.5]nonan-2-yloxy)isoquinoline](/img/structure/B15356998.png)
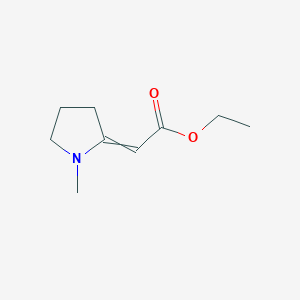
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)

![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)
